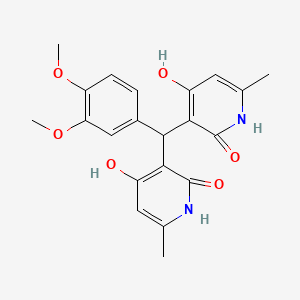
3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.415. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by two 4-hydroxy-6-methylpyridin-2(1H)-one moieties connected by a 3,4-dimethoxyphenyl bridge. The presence of methoxy groups and hydroxyl functionalities is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 318.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect key signaling pathways that regulate cell survival and apoptosis.
- DNA Interaction : Potential binding to DNA could lead to alterations in gene expression.
Anticancer Activity
Recent studies have demonstrated that 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exhibits significant anticancer properties. For instance:
- In vitro studies showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
- A comparative study indicated that this compound had a lower IC₅₀ value (indicating higher potency) than standard chemotherapeutic agents like doxorubicin in certain cancer models .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .
Case Study 1: Breast Cancer
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. This effect was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Case Study 2: Lung Cancer
In a separate study involving A549 lung cancer cells, the compound demonstrated an IC₅₀ value of 15 µM, significantly inhibiting cell growth compared to the control group. The underlying mechanism was linked to the modulation of MAPK signaling pathways .
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-10-7-13(24)18(20(26)22-10)17(19-14(25)8-11(2)23-21(19)27)12-5-6-15(28-3)16(9-12)29-4/h5-9,17H,1-4H3,(H2,22,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFNBHTRVKQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C=C2)OC)OC)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














